molecular formula C8H15NSi B3054124 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- CAS No. 5833-53-4

1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-

Cat. No.: B3054124
CAS No.: 5833-53-4
M. Wt: 153.3 g/mol
InChI Key: QHEYCIZKOUFRMX-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- is a substituted pyrrole derivative featuring a methyl group at the 1-position and a trimethylsilyl (TMS) group at the 2-position. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom. The TMS group (Si(CH₃)₃) is a bulky, electron-donating substituent that significantly alters the compound’s electronic and steric properties. Such modifications influence reactivity, stability, and applications in organic synthesis, catalysis, and pharmaceuticals.

Properties

IUPAC Name

trimethyl-(1-methylpyrrol-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NSi/c1-9-7-5-6-8(9)10(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEYCIZKOUFRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472749
Record name 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5833-53-4
Record name 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods for 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trimethylsilyl group can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in THF under reflux conditions.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products Formed:

    Oxidation: N-oxides of 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-.

    Reduction: Corresponding reduced pyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Trimethylsilyl vs. Trimethylstannyl Substituents

Compound : 1-Methyl-2-(trimethylstannyl)-1H-pyrrole ()

  • Molecular Formula : C₈H₁₅NSn
  • Molecular Weight : 243.926
  • Key Differences :
    • The trimethylstannyl (Sn(CH₃)₃) group introduces a heavier, metallic center compared to silicon.
    • Stannyl derivatives are often used in Stille cross-coupling reactions due to their ability to transfer aryl/alkenyl groups .
    • Higher toxicity and environmental concerns compared to silyl analogs .

Trimethylsilyl vs. Triisopropylsilyl Substituents

Compound : 1H-Pyrrole, 1-[tris(1-methylethyl)silyl] ()

  • Molecular Formula : C₁₃H₂₅NSi
  • Molecular Weight : 223.43
  • Key Differences :
    • Triisopropylsilyl (TIPS) is bulkier than TMS, offering enhanced steric protection for reactive sites.
    • TIPS is commonly used as a protecting group for alcohols and amines in multistep syntheses .
  • Applications : Protecting group strategies in complex molecule synthesis.

Trimethylsilyl vs. 2-Methylpropyl Substituents

Compound : 1H-Pyrrole, 1-methyl-2-(2-methylpropyl) ()

  • Molecular Formula : C₉H₁₅N
  • Molecular Weight : 137.22
  • Key Differences :
    • The 2-methylpropyl group is a flexible alkyl chain, less electron-donating than TMS.
    • Alters solubility (increased hydrophobicity) but lacks the steric bulk of silyl groups.
  • Applications : Intermediate in agrochemicals or fragrances due to mild electronic effects.

Trimethylsilyl vs. Boronate Ester Substituents

Compound : 1H-Pyrrole, 1-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) ()

  • Molecular Formula: C₁₂H₂₀BNO₄S
  • Molecular Weight : 285.16
  • Key Differences :
    • Boronate esters enable Suzuki-Miyaura cross-coupling reactions, unlike TMS groups.
    • Polar boron-containing groups enhance water solubility and biocompatibility .
  • Applications : Drug discovery and materials science.

Trimethylsilyl vs. Pyrrolidinylmethyl Substituents

Compound : 1H-Pyrrole, 1-methyl-2-(1-pyrrolidinylmethyl) ()

  • Molecular Formula : C₁₀H₁₆N₂
  • Molecular Weight : 164.25
  • Key Differences: The pyrrolidinylmethyl group introduces a secondary amine, enabling hydrogen bonding and basicity. Enhances interaction with biological targets (e.g., enzymes, receptors) compared to non-polar TMS .
  • Applications : Pharmaceutical candidates targeting neurological or antimicrobial pathways.

Table 1: Comparative Overview of Pyrrole Derivatives

Compound Molecular Formula Molecular Weight Substituent Type Key Properties Applications References
1-Methyl-2-(trimethylsilyl)-1H-pyrrole C₈H₁₅NSi 155.30 Trimethylsilyl Bulky, electron-donating, low toxicity Catalysis, protective intermediates Inferred
1-Methyl-2-(trimethylstannyl)-1H-pyrrole C₈H₁₅NSn 243.93 Trimethylstannyl Metallic, toxic Stille coupling, organometallic chemistry
1-[Tris(1-methylethyl)silyl]pyrrole C₁₃H₂₅NSi 223.43 Triisopropylsilyl Steric shielding Protecting groups
1-Methyl-2-(2-methylpropyl)-1H-pyrrole C₉H₁₅N 137.22 Alkyl Hydrophobic, flexible Agrochemicals
1-(Methylsulfonyl)-3-boronated pyrrole C₁₂H₂₀BNO₄S 285.16 Boronate ester Polar, Suzuki-reactive Drug discovery, materials

Biological Activity

Overview

1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- (CAS Number: 5833-53-4) is a heterocyclic organic compound characterized by a pyrrole ring with a methyl group at the nitrogen atom and a trimethylsilyl group at the 2-position. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The unique structure of 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- enhances its lipophilicity, which is crucial for its interaction with biological membranes. The trimethylsilyl group can serve as a protective group in synthetic chemistry, facilitating further functionalization of the pyrrole structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The enhanced lipophilicity allows for better membrane penetration, leading to interactions with enzymes and receptors that can inhibit microbial growth or induce apoptosis in cancer cells.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrrole derivatives, including 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-. These compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disrupting bacterial membrane integrity, leading to cell death .

Anticancer Properties

Research has indicated that 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- may possess significant anticancer activity. For instance, it has been explored as a precursor for compounds that inhibit the Wnt/β-catenin signaling pathway, a crucial pathway in cancer progression. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, including colorectal and triple-negative breast cancer cells .

Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. The study highlighted that derivatives containing the trimethylsilyl group exhibited improved activity compared to their unsubstituted counterparts. Minimum inhibitory concentrations (MIC) were determined, revealing values as low as 0.20 μM for certain derivatives against MRSA .

Study on Anticancer Activity

In another study focusing on the anticancer potential of pyrrole derivatives, researchers synthesized several compounds based on 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-. The most potent compound showed an IC50 value of 6.8 nM against human carbonic anhydrase (hCA) XII and inhibited key oncogenic pathways associated with tumor growth. This compound also demonstrated significant cytotoxicity against drug-resistant cancer cell lines .

Comparative Analysis

To better understand the biological activity of 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-, it is useful to compare it with other related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-ModerateHighEffective against MRSA and cancer cells
1H-Pyrrole, 2-ethyl-1-methyl-LowModerateLess lipophilic than trimethylsilyl derivative
Unsubstituted PyrroleLowLowLimited biological activity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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